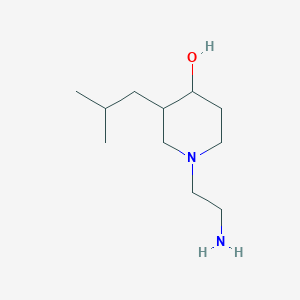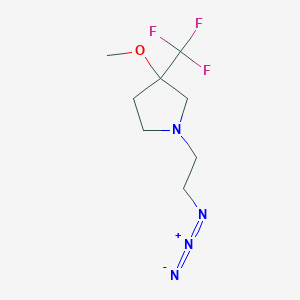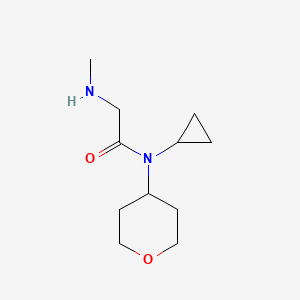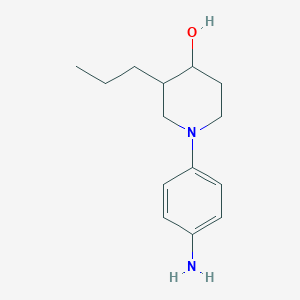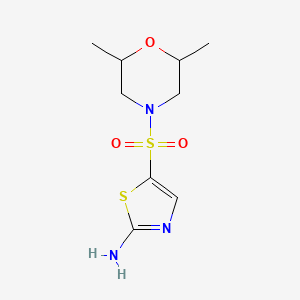
5-((2,6-Diméthylmorpholino)sulfonyl)thiazol-2-amine
Vue d'ensemble
Description
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine is a useful research compound. Its molecular formula is C9H15N3O3S2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antioxydante
Les dérivés du thiazole, y compris le « 5-((2,6-Diméthylmorpholino)sulfonyl)thiazol-2-amine », ont été trouvés pour présenter une activité antioxydante . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que le corps produit en réaction à des pressions environnementales et autres.
Activité Analgésique
Les composés du thiazole auraient des propriétés analgésiques (soulageant la douleur) . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments analgésiques.
Activité Anti-inflammatoire
Les dérivés du thiazole ont montré des effets anti-inflammatoires . L'inflammation est une réponse biologique à des stimuli nocifs, et les médicaments anti-inflammatoires sont utilisés pour réduire l'inflammation et soulager la douleur.
Activité Antimicrobienne
Les composés du thiazole ont démontré des propriétés antimicrobiennes . Ils se sont avérés efficaces contre une variété de micro-organismes, ce qui fait d'eux des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens.
Activité Antifongique
Certains dérivés du thiazole ont été synthétisés et testés pour leurs activités antifongiques . Les infections fongiques sont un problème de santé important, et il existe un besoin constant de nouveaux médicaments antifongiques efficaces.
Activité Antitumorale
Les composés du thiazole ont montré un potentiel en tant que molécules médicamenteuses antitumorales ou cytotoxiques . Ils se sont avérés efficaces contre différents types de cellules cancéreuses, suggérant leur utilisation potentielle en thérapie anticancéreuse.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiazole derivatives have been found to have a wide range of effects, including anticancer, antimicrobial, and anti-inflammatory activities .
Analyse Biochimique
Biochemical Properties
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The interactions of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce cytotoxicity in cancer cells by disrupting cell division and promoting apoptosis . Additionally, this compound may affect the synthesis of neurotransmitters and other essential biomolecules, thereby impacting cellular communication and metabolism.
Molecular Mechanism
The molecular mechanism of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair, thereby exerting their anticancer effects . Additionally, 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects are often observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant harm.
Metabolic Pathways
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives are known to undergo biotransformation, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . These metabolic pathways can influence the overall efficacy and safety profile of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine.
Transport and Distribution
The transport and distribution of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution to specific cellular compartments . The localization and accumulation of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine can impact its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine can influence its interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S2/c1-6-4-12(5-7(2)15-6)17(13,14)8-3-11-9(10)16-8/h3,6-7H,4-5H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBXSLRRGAAXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone](/img/structure/B1491263.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1491264.png)
![2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491265.png)
![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491267.png)
![2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491268.png)

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491272.png)
